molecular formula C10H8BrNO3 B1412524 Ethyl 2-bromo-3-cyano-5-hydroxybenzoate CAS No. 1805524-96-2

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate

Cat. No.: B1412524
CAS No.: 1805524-96-2
M. Wt: 270.08 g/mol
InChI Key: VURFNTNEGOVIFH-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a cyano group at position 3, and a hydroxyl group at position 3. Its molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 278.08 g/mol. The compound’s reactivity is influenced by the electron-withdrawing cyano and bromo groups, which enhance the acidity of the hydroxyl group (pKa ~8–9) and facilitate nucleophilic substitution at the brominated position.

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)8-4-7(13)3-6(5-12)9(8)11/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURFNTNEGOVIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate typically involves the bromination of ethyl 3-cyano-5-hydroxybenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction mixture is stirred at a specific temperature to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate is C10H8BrN O3. The presence of functional groups such as bromine and cyano enhances its reactivity and potential biological activities. The hydroxyl group can also participate in hydrogen bonding, influencing its interactions with biological targets.

Functional Group Impact on Biological Activity
BromineEnhances binding affinity
CyanoPotential for antimicrobial effects
HydroxylIncreases solubility and reactivity

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in the development of new chemical reactions and the synthesis of more complex organic molecules. The compound can undergo various chemical transformations, including:

  • Substitution Reactions: The bromine atom can be replaced with other nucleophiles.
  • Reduction Reactions: The cyano group can be reduced to form amines.
  • Oxidation Reactions: The aromatic ring can be oxidized to produce quinones.

These reactions are crucial for creating derivatives that may have enhanced biological activities or improved properties for industrial applications.

Biology

In biological research, this compound is investigated for its potential bioactive properties . Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Its structural features may allow it to interact with bacterial enzymes or cell membranes.
  • Anticancer Properties: Similar compounds have shown promise in inhibiting cancer cell proliferation.

Research into the compound's interactions with biomolecules is ongoing, with a focus on understanding its mechanism of action at the molecular level.

Medicine

The compound is explored for its potential use in drug development . Its unique functional groups make it a candidate for designing pharmaceuticals with specific therapeutic effects. For instance, compounds with similar structures have been developed as:

  • Antibiotics: Targeting bacterial infections by inhibiting essential enzymatic pathways.
  • Anticancer Agents: Acting on specific cancer cell lines to induce apoptosis or inhibit growth.

Antimicrobial Activity Study

In a controlled study evaluating the antimicrobial effects of this compound, researchers tested its efficacy against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria at specific concentrations. This suggests potential utility in developing new antibacterial agents.

Anticancer Efficacy in Ehrlich Ascites Carcinoma Model

In another study, the compound was administered to mice bearing Ehrlich Ascites Carcinoma (EAC). Different doses were evaluated for their impact on tumor growth and survival rates. Findings revealed that higher doses resulted in reduced tumor size and increased survival time compared to control groups. This highlights the compound's potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Positional Isomer: Ethyl 3-Bromo-5-Cyano-2-Hydroxybenzoate (CAS 63482-65-5)

This isomer shares the same molecular formula (C₁₀H₈BrNO₃) but differs in substituent positions: bromine at position 3, cyano at position 5, and hydroxyl at position 2. Key distinctions include:

Property Ethyl 2-Bromo-3-Cyano-5-Hydroxybenzoate Ethyl 3-Bromo-5-Cyano-2-Hydroxybenzoate
Substituent Positions 2-Br, 3-CN, 5-OH 3-Br, 5-CN, 2-OH
Reactivity Bromine at ortho to ester enhances substitution Bromine at meta reduces steric hindrance
Hydrogen Bonding 5-OH participates in intramolecular H-bonding 2-OH may form stronger intermolecular bonds
Solubility (Predicted) Lower in polar solvents due to H-bonding Higher solubility in polar aprotic solvents
Synthetic Utility Preferred for ortho-directed reactions Used in meta-functionalized intermediates

Analog: Ethyl 4-Bromo-3-Cyano-5-Hydroxybenzoate

A hypothetical analog with bromine at position 4 would exhibit distinct properties:

  • Electronic Effects : The para-bromo group reduces electron density at the hydroxyl position, lowering acidity (pKa ~9–10).
  • Reactivity : Less prone to nucleophilic substitution compared to ortho-bromo derivatives.
  • Crystallinity : Predicted higher melting point due to symmetrical substituent arrangement.

Functional Group Variations: Ethyl 2-Bromo-5-Hydroxybenzoate (Without Cyano Group)

Removing the cyano group (C₁₀H₉BrO₃) simplifies the structure:

  • Acidity: Reduced acidity (pKa ~10–11) due to absence of electron-withdrawing cyano.
  • Reactivity: Bromine remains reactive, but lack of cyano limits applications in cyclization reactions.

Biological Activity

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate is an organic compound that has garnered attention in biological research due to its potential therapeutic properties. This compound features a unique arrangement of functional groups, including a bromine atom, a cyano group, and a hydroxy group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

The presence of the bromine and cyano groups enhances its binding affinity to bacterial enzymes, leading to effective inhibition of growth .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Caspase activation, ROS generation
HeLa15.0Cell cycle arrest at G2/M phase

These findings suggest that the compound may serve as a lead in the development of new anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
  • Receptor Interaction : It can modulate signaling pathways by interacting with cellular receptors, potentially leading to altered gene expression and cellular responses.
  • Electrostatic Interactions : The cyano and hydroxy groups participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards target molecules .

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against multi-drug resistant strains. Results indicated significant inhibition, supporting its potential use as an alternative treatment option .
  • Cancer Research : In a recent publication in Cancer Letters, researchers demonstrated that treatment with this compound led to reduced tumor growth in xenograft models, highlighting its potential for therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-3-cyano-5-hydroxybenzoate
Reactant of Route 2
Ethyl 2-bromo-3-cyano-5-hydroxybenzoate

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